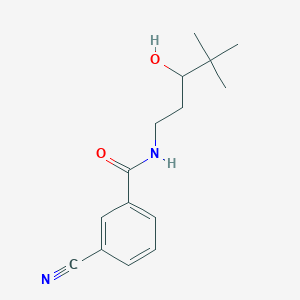
3-cyano-N-(3-hydroxy-4,4-dimethylpentyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-cyano-N-(3-hydroxy-4,4-dimethylpentyl)benzamide” is a benzamide derivative with a cyano group at the 3-position of the benzene ring and a 3-hydroxy-4,4-dimethylpentyl group attached to the nitrogen of the amide group .
Molecular Structure Analysis
The molecular structure would consist of a benzene ring with an amide functional group and a cyano group attached. The amide group would be further substituted with a 3-hydroxy-4,4-dimethylpentyl group .Chemical Reactions Analysis
Benzamides can participate in various chemical reactions. The amide group can undergo hydrolysis, and the cyano group can be transformed into a carboxylic acid or an amine through hydrolysis or reduction reactions, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Benzamides are typically solid at room temperature, and the presence of the cyano group might increase its reactivity .Applications De Recherche Scientifique
Antioxidant and Antibacterial Activities
Benzamide derivatives, including compounds like 3-cyano-N-(3-hydroxy-4,4-dimethylpentyl)benzamide, have been studied for their antioxidant and antibacterial properties . These compounds can scavenge free radicals and chelate metals, which is crucial in preventing oxidative stress-related diseases. Additionally, their antibacterial activity against various gram-positive and gram-negative bacteria makes them potential candidates for developing new antimicrobial agents.
Drug Discovery and Development
In the realm of drug discovery, benzamide derivatives are valuable for their diverse biological activities. They serve as key intermediates in synthesizing drugs with potential anti-tumor , anti-microbial , and anti-inflammatory properties . The specific structure of 3-cyano-N-(3-hydroxy-4,4-dimethylpentyl)benzamide could be pivotal in designing novel therapeutic agents.
Agriculture
In agriculture, benzamide derivatives are explored for their role in plant protection and growth regulation. Their antifungal and antibacterial properties can help in developing pesticides and fungicides that are less harmful to the environment and non-target organisms .
Material Science
The chemical structure of benzamides, including the cyano and hydroxy groups, makes them suitable for applications in material science. They can be used in the synthesis of polymers and coatings that require specific interactions at the molecular level .
Environmental Science
Benzamide derivatives are also significant in environmental science. They can be involved in the synthesis of chemical sensors and absorbents for environmental monitoring and cleanup. Their ability to form complexes with metals can be utilized in treating industrial waste and pollution remediation .
Pharmaceutical Formulations
The physicochemical properties of benzamide derivatives make them suitable for enhancing the stability and solubility of active pharmaceutical ingredients in drug formulations. This can improve drug efficacy and reduce side effects .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-cyano-N-(3-hydroxy-4,4-dimethylpentyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-15(2,3)13(18)7-8-17-14(19)12-6-4-5-11(9-12)10-16/h4-6,9,13,18H,7-8H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIAHIHCFOBKFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)C1=CC=CC(=C1)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid](/img/structure/B2899718.png)
![1-[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2899719.png)
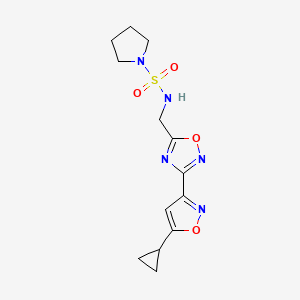
![6-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-5-carboxylic acid](/img/structure/B2899722.png)


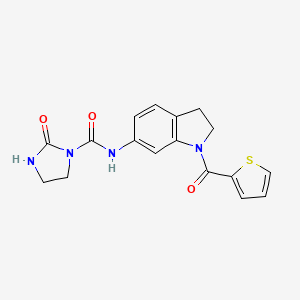
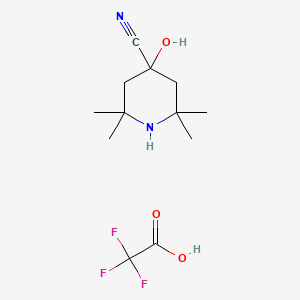
![6-(2-Methoxyethyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2899732.png)
![N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2899733.png)

![(4-methoxyphenyl)(1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone](/img/structure/B2899735.png)
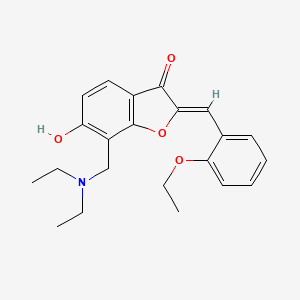
![N-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]-2-chloropropanamide](/img/structure/B2899740.png)